N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine (CAS: 47743-70-4), commonly known as TDAPA, is a highly electron-rich triarylamine derivative utilized primarily as a hole-transporting material (HTM) and optoelectronic semiconductor. Characterized by a central triphenylamine core functionalized with three strongly electron-donating diethylamino groups, this molecular architecture significantly lowers the ionization potential compared to unsubstituted analogs. For procurement and material selection, TDAPA is valued for its excellent solubility across both polar and non-polar solvents, its distinct intramolecular charge transfer (ICT) properties, and its ability to form uniform amorphous films. These baseline traits make it a highly processable precursor for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and advanced electrochromic devices where efficient charge injection and solution-phase manufacturability are critical [1].
Substituting TDAPA with generic triphenylamine (TPA) or standard benchmark HTMs like N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) often leads to suboptimal device performance and processing bottlenecks. Unsubstituted or weakly substituted triarylamines possess deeper Highest Occupied Molecular Orbital (HOMO) levels, which creates a larger energy barrier at the anode interface, thereby increasing the turn-on voltage and reducing the power efficiency of OLEDs and OFETs. Furthermore, rigid polymeric HTMs such as PTAA typically require harsh, restricted halogenated solvents (e.g., chlorobenzene) for processing. In contrast, the specific steric bulk and polarity of TDAPA's diethylamino groups disrupt excessive crystallization while enabling broad solubility in milder solvents like toluene, ethanol, and acetone. Using a generic substitute sacrifices this orthogonal processability and the unique pressure-responsive photophysical behaviors inherent to the TDAPA structure [1].
The addition of three strongly electron-donating diethylamino groups to the triphenylamine core significantly alters the electronic band structure of TDAPA. While unsubstituted triphenylamine (TPA) exhibits a relatively deep HOMO level of approximately -5.7 eV, the diethylamino functionalization in TDAPA pushes the HOMO level much shallower (typically around -5.0 to -5.2 eV). This shallower energy level closely aligns with the work function of standard indium tin oxide (ITO) anodes (~4.8 - 5.0 eV). Consequently, the hole injection barrier is drastically reduced compared to generic TPA or standard TPD (-5.4 eV), facilitating highly efficient charge transfer at the electrode interface [1].
| Evidence Dimension | HOMO Energy Level |
| Target Compound Data | TDAPA (~ -5.0 to -5.2 eV) |
| Comparator Or Baseline | Unsubstituted TPA (~ -5.7 eV) / TPD (~ -5.4 eV) |
| Quantified Difference | ~0.3 to 0.6 eV reduction in hole injection barrier |
| Conditions | Electrochemical energy level estimation for HTMs |
A reduced hole injection barrier directly translates to lower turn-on voltages and higher power efficiencies in organic electronic devices.
The molecular design of TDAPA grants it excellent solubility across a wide spectrum of polar and non-polar solvents, including DMF, acetone, acetonitrile, ethanol, methanol, toluene, and chloroform. In contrast, high-performance polymeric HTMs like PTAA often require aggressive, high-boiling halogenated solvents (e.g., chlorobenzene or dichlorobenzene) to achieve suitable film-forming concentrations. TDAPA's compatibility with milder, diverse solvents allows engineers to design orthogonal solution-processing workflows, where the HTM can be deposited without redissolving the underlying active layers [1].
| Evidence Dimension | Solvent Compatibility |
| Target Compound Data | TDAPA (Soluble in mild polar/non-polar solvents like ethanol, acetone, toluene) |
| Comparator Or Baseline | Polymeric HTMs like PTAA (Often restricted to halogenated/aromatic solvents) |
| Quantified Difference | Broader orthogonal processability without harsh halogens |
| Conditions | Room-temperature dissolution for thin-film spin-coating |
Enables environmentally friendlier, low-temperature manufacturing and multi-layer device fabrication without cross-layer contamination.
TDAPA demonstrates exceptional photophysical properties driven by Twisted Intramolecular Charge Transfer (TICT). In polar aprotic solvents such as acetonitrile, TDAPA exhibits a massive Stokes shift of up to 6801.49 cm⁻¹. This is in stark contrast to standard rigid fluorescent dyes, which typically display narrow Stokes shifts in the range of 500 to 2000 cm⁻¹. The extreme separation between the absorption and emission spectra in TDAPA ensures that the emitted light is not re-absorbed by the material itself, a common failure mode in densely packed luminescent layers [1].
| Evidence Dimension | Stokes Shift |
| Target Compound Data | TDAPA (6801.49 cm⁻¹ in Acetonitrile) |
| Comparator Or Baseline | Standard rigid fluorophores (500 - 2000 cm⁻¹) |
| Quantified Difference | >3x larger Stokes shift |
| Conditions | UV-Vis and PL spectroscopy in polar aprotic solvent |
Minimizing self-absorption is critical for maximizing outcoupling efficiency and brightness in emissive optoelectronic applications.
Unlike traditional organic luminogens that suffer from Aggregation-Caused Quenching (ACQ) in the solid state, TDAPA exhibits a remarkable pressure-responsive Aggregation-Induced Emission (AIE). Under ambient conditions, its AIE efficiency is a mere 0.5%. However, under high-pressure compression, the restriction of intramolecular vibrations and TICT suppression leads to a 120.1-fold enhancement, driving the AIE efficiency up to 46.1%. Standard ACQ dyes experience the exact opposite effect, losing nearly all quantum yield upon solid-state compression [1].
| Evidence Dimension | AIE Efficiency under Compression |
| Target Compound Data | TDAPA (Increases from 0.5% to 46.1%) |
| Comparator Or Baseline | Traditional ACQ dyes (Efficiency approaches 0% under compression) |
| Quantified Difference | 120.1-fold enhancement in emission efficiency |
| Conditions | High-pressure solid-state compression testing |
This unique mechanoluminescent response makes TDAPA an ideal procurement choice for pressure-sensing smart materials and stress-responsive optoelectronics.
Leveraging its shallow HOMO level and broad solvent compatibility, TDAPA is highly suited as a solution-processable HTM, lowering turn-on voltages without requiring harsh halogenated solvents [1].
Due to its massive Stokes shift (>6800 cm⁻¹) driven by TICT, TDAPA is an excellent candidate for thick-film luminescent devices where re-absorption typically limits optical outcoupling [2].
The compound's extraordinary 120-fold increase in AIE efficiency under high pressure makes it a premier active material for stress sensors, security inks, and pressure-responsive optoelectronics [3].
The highly electron-rich nature of the tri-substituted amine core provides stable, reversible redox states, making it a reliable intermediate for synthesizing advanced electrochromic polymers and photochromic materials [1].
Corrosive